molecular formula C4H6O B089867 Vinyl ether CAS No. 109-93-3

Vinyl ether

Cat. No.: B089867
CAS No.: 109-93-3
M. Wt: 70.09 g/mol
InChI Key: QYKIQEUNHZKYBP-UHFFFAOYSA-N
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Description

Vinyl ether, also known as dithis compound or ethene, 1,1’-oxybis-, is an organic compound with the formula C4H6O. It is a colorless, flammable liquid with a sweet odor. This compound is used as a monomer in the production of various polymers and copolymers, and it plays a significant role in the field of organic synthesis .

Preparation Methods

Vinyl ethers can be synthesized using several methods:

    Traditional Synthetic Protocols: One common method involves the reaction of gaseous acetylene or calcium carbide with alcohols.

    Superbasic Catalytic Conditions: Another method involves the use of calcium carbide under superbasic catalytic conditions (potassium hydroxide/dimethyl sulfoxide).

    Gold Catalysis: A more specialized method involves the use of gold catalysts to prepare vinyl ethers from diynes and ketones.

Chemical Reactions Analysis

Vinyl ethers undergo various chemical reactions, including:

    Polymerization: Vinyl ethers can undergo both homopolymerization and copolymerization.

    Transetherification: This reaction involves the exchange of alkoxy groups between vinyl ethers and alcohols, catalyzed by palladium.

    Oxidation and Reduction: Vinyl ethers can participate in oxidation and reduction reactions, although these are less common compared to polymerization and transetherification.

Scientific Research Applications

Vinyl ethers have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vinyl ethers involves their ability to undergo polymerization and other chemical reactions. In polymerization, vinyl ethers form long chains of repeating units, which can be tailored to achieve specific properties. The stereoselective polymerization of vinyl ethers is controlled by catalysts, which influence the reactivity and stereochemistry of the polymer chains .

Comparison with Similar Compounds

Vinyl ethers are compared with other similar compounds, such as:

Vinyl ethers are unique due to their high reactivity, versatility, and ability to form well-defined polymers. Their applications in polymer chemistry, medicine, and industry highlight their importance and distinguish them from other similar compounds.

Properties

IUPAC Name

ethenoxyethene
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InChI

InChI=1S/C4H6O/c1-3-5-4-2/h3-4H,1-2H2
Source PubChem
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InChI Key

QYKIQEUNHZKYBP-UHFFFAOYSA-N
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Canonical SMILES

C=COC=C
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Molecular Formula

C4H6O
Record name DIVINYL ETHER, STABILIZED
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Related CAS

9003-19-4
Record name Vinyl ether homopolymer
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DSSTOX Substance ID

DTXSID5074555
Record name Ethene, 1,1'-oxybis-
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Molecular Weight

70.09 g/mol
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Physical Description

Divinyl ether, stabilized appears as a clear colorless liquid with a characteristic odor. Less dense than water. Vapors heavier than air. Toxic by inhalation., Colorless liquid; [CAMEO]
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Flash Point

less than -22 °F (NFPA, 2010)
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CAS No.

109-93-3, 9003-19-4
Record name DIVINYL ETHER, STABILIZED
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Record name Vinyl ether
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Synthesis routes and methods I

Procedure details

1,3-benzenedimethyl divinyl ether (BDMDVE) was synthesized from 1,3-benzenedimethanol, which was prepared in a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet into which was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of 1,3-benzenedimethanol as a clear, colorless oil which solidified upon standing. The BDMDVE was then prepared in a two-liter round bottomed flask equipped with a positive-pressure nitrogen inlet and a magnetic stir bar was added 64 g (0.46 mol) of 1,3-benzenedimethanol, 10 g (0.03 mol) of mercuric acetate and 1 liter of ethyl vinyl ether. The solution was stirred at room temperature for four days at which time it was washed well with saturated sodium bicarbonate solution and brine. The solution was then stirred for three days over 20 g of anhydrous magnesium sulfate (the reaction is driven to completion by stirring over the acidic magnesium sulfate), filtered, and evaporated on a rotary evaporator. The resulting oil was distilled twice through an 8″ Vigreux to yield 53 g (60%) of BDMDVE, boiling point=84° C. at 1 mm Hg.
Quantity
0 (± 1) mol
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400 mL
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Name
Diacylchloride
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ice
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Synthesis routes and methods II

Procedure details

In the following examples, cyclohexyl vinyl ether (CHVE), 2-ethylhexyl vinyl ether (EHVE), diethyleneglycol divinyl ether (DGDVE) and 9-anthracenemethanol were obtained from Aldrich Chemical Company. 1,4-butanediol divinyl ether (BDVE), trimethyleneglycol trivinyl ether (TMPVE), cyclohexanedimethanol divinyl ether (CHDVE) and nonanediol divinyl ether (NDVE) were obtained from Nippon Carbide Industries, Co. Inc. 1,3-benzenedimethyl divinyl ether (BDMDVE) was synthesized from 1,3-benzenedimethanol, which was prepared in a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet into which was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of 1,3-benzenedimethanol as a clear, colorless oil which solidified upon standing. The BDMDVE was then prepared in a two-liter round bottomed flask equipped with a positive-pressure nitrogen inlet and a magnetic stir bar was added 64 g (0.46 mol) of 1,3-benzenedimethanol, 10 g (0.03 mol) of mercuric acetate and 1 liter of ethyl vinyl ether. The solution was stirred at room temperature for four days at which time it was washed well with saturated sodium bicarbonate solution and brine. The solution was then stirred for three days over 20 g of anhydrous magnesium sulfate (the reaction is driven to completion by stirring over the acidic magnesium sulfate), filtered, and evaporated on a rotary evaporator. The resulting oil was distilled twice through an 8″ Vigreux to yield 53 g (60%) of BDMDVE, boiling point=84° C. at 1 mm Hg.
Quantity
0 (± 1) mol
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Reaction Step One
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27 g
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1000 mL
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Type
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Name
Quantity
400 mL
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Reaction Step Three
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Name
Diacylchloride
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ice
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[Compound]
Name
trimethyleneglycol trivinyl ether
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Name
nonanediol divinyl ether
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vinyl ether
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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